Neburon

Catalog No.
S595502
CAS No.
555-37-3
M.F
C12H16Cl2N2O
M. Wt
275.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neburon

CAS Number

555-37-3

Product Name

Neburon

IUPAC Name

1-butyl-3-(3,4-dichlorophenyl)-1-methylurea

Molecular Formula

C12H16Cl2N2O

Molecular Weight

275.17 g/mol

InChI

InChI=1S/C12H16Cl2N2O/c1-3-4-7-16(2)12(17)15-9-5-6-10(13)11(14)8-9/h5-6,8H,3-4,7H2,1-2H3,(H,15,17)

InChI Key

CCGPUGMWYLICGL-UHFFFAOYSA-N

SMILES

CCCCN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl

solubility

1.74e-05 M

Synonyms

1-n-Butyl-3-[3.4-dichlorophenyl]-1-methylurea

Canonical SMILES

CCCCN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl

Understanding Herbicide Mode of Action

Studies have employed Neburon to investigate how herbicides work at the cellular level. Researchers use Neburon to target specific plant metabolic pathways, particularly those involved in cell division and microtubule formation. By observing the effects of Neburon on plant growth and development, scientists can gain insights into the mechanisms by which herbicides exert their weed-killing effects [1]. This knowledge is crucial for developing new and more targeted herbicides in the future.

Source

[1] The Herbicide Chlorsulfuron Disrupts Microtubule Assembly at M-Phase and Cell Plate Formation in Tobacco Bryophytes ()

Studying Plant-Microbe Interactions

Neburon can be a useful tool in studies exploring the interactions between plants and soil microbes. Researchers can use Neburon to selectively inhibit certain weed species, allowing them to isolate and study the effects of specific microbial communities on desired crop plants. This approach helps scientists understand how beneficial microbes influence plant growth and nutrient uptake [2].

Source

[2] Dissecting Plant-Microbe Interactions with Herbicides: New Insights in Rhizosphere Biology ()

Environmental Fate and Persistence Studies

Scientific research also employs Neburon to investigate its environmental fate and persistence in soil and water. By tracking the breakdown and movement of Neburon in different environmental conditions, researchers can assess potential risks associated with its use as a herbicide. These studies help regulatory agencies develop guidelines for safe and sustainable application of Neburon in agricultural settings [3].

Source

[3] Evaluation of Persistence and Degradation Kinetics of Herbicides in Different Soil Types Under Laboratory Conditions ()

Neburon is a chemical compound classified as a urea derivative, specifically belonging to a group of related compounds that include Diuron, Fenuron, Linuron, Siduron, and Monuron. Its chemical formula is C12H16Cl2N2OC_{12}H_{16}Cl_{2}N_{2}O, with a molecular weight of approximately 275.174 g/mol . Neburon is typically encountered as a liquid formulation, often dissolved or suspended in a liquid carrier that is water emulsifiable. It is characterized by its high toxicity, being potentially fatal if inhaled, ingested, or absorbed through the skin .

Neburon acts as a pre-emergent herbicide, meaning it primarily affects germinating weed seeds and young seedlings. It disrupts cell division and microtubule assembly in these developing plants by interacting with tubulin proteins, a crucial component of the cytoskeleton []. This disrupts essential cellular processes, leading to stunted growth and ultimately death of the weeds.

Toxicity

Neburon is considered moderately toxic, with an oral LD₅₀ (lethal dose for 50% of test population) for rats of 1320 mg/kg []. However, it can be irritating to the skin, eyes, and respiratory system.

Flammability

Neburon is not readily flammable [].

Reactivity

Can react with strong acids and bases, releasing hazardous fumes [].

Typical of amides and ureas. For instance, it can react with dehydrating agents such as phosphorus pentoxide or thionyl chloride to yield corresponding nitriles. The combustion of Neburon produces mixed oxides of nitrogen (NOx), which are environmental pollutants . Additionally, it can participate in reductive carbonylation reactions, particularly when catalyzed by palladium on carbon (Pd/C), leading to the formation of unsymmetrical ureas .

As a herbicide, Neburon exhibits significant biological activity against a variety of weeds. Its mode of action primarily involves inhibiting photosynthesis in target plants, leading to their eventual death. The compound's toxicity also poses risks to non-target organisms, including humans and aquatic life, necessitating careful handling and application practices .

The synthesis of Neburon can be achieved through several methods:

  • Pd/C-Catalyzed Reductive Carbonylation: This method utilizes nitroarenes as substrates and involves a one-step synthesis that yields Neburon in moderate to good yields (approximately 64%) under standard conditions .
  • Traditional Urea Formation: Neburon can also be synthesized by reacting phenyl isocyanate with appropriate amines or alcohols under controlled conditions.

Neburon is primarily used as an herbicide in agricultural settings. Its effectiveness against broadleaf weeds makes it valuable for crop management. Additionally, due to its chemical properties, it may find applications in research settings for studying the behavior of urea derivatives and their interactions with various biological systems .

Studies on the interactions of Neburon indicate its potential for environmental persistence and bioaccumulation. Its toxicity profile suggests significant risks when it enters aquatic systems through runoff or improper disposal. Research has highlighted the need for further studies on its degradation pathways and effects on non-target species to better understand its ecological impact .

Neburon shares similarities with several other urea derivatives. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey FeaturesUnique Aspects
NeburonC12H16Cl2N2OHighly toxic; effective herbicideChlorinated derivative; specific activity against broadleaf weeds
DiuronC9H10Cl2N4OBroad-spectrum herbicide; less toxic than NeburonLess chlorinated; broader application range
FenuronC12H14ClN3OSimilar herbicidal properties; high water solubilityDifferent solubility profile affecting application
LinuronC9H10Cl2N4OEffective against various weeds; lower toxicityDifferent structural characteristics
SiduronC11H14ClN3OUsed in turf management; lower environmental impactDifferent application focus
MonuronC7H8ClN3OEffective against annual weeds; lower persistenceSimpler structure leading to different degradation rates

Neburon is unique among these compounds due to its specific chlorinated structure and pronounced toxicity profile, which necessitates stringent safety measures during use and handling.

XLogP3

3.8

LogP

4.1 (LogP)

Melting Point

102.0 °C

UNII

4MXN71654X

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

555-37-3

Wikipedia

Neburon

Use Classification

Agrochemicals -> Herbicides

Dates

Last modified: 08-15-2023

Explore Compound Types